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Compound of Interest

Compound Name: Picoxystrobin-d3

Cat. No.: B12398175

Introduction: Picoxystrobin, a broad-spectrum fungicide from the strobilurin class, is a vital tool
in modern agriculture for the control of a wide range of fungal diseases in crops. Its mode of
action involves the inhibition of mitochondrial respiration in fungi, providing both preventative
and curative activity. This technical guide provides a comprehensive overview of the
commercial synthesis of picoxystrobin, tailored for researchers, scientists, and drug
development professionals. It details established synthetic routes, experimental protocols, and
the underlying mechanism of action, presenting quantitative data in a clear, comparative
format.

Synthetic Pathways and Methodologies

The commercial synthesis of picoxystrobin can be approached through several strategic routes.
The most common and industrially scalable methods initiate from readily available starting
materials and proceed through key intermediates. Below are detailed descriptions of the
primary synthetic strategies.

Route 1: Synthesis via Condensation of a Phenylacetate
Intermediate

This is a widely adopted industrial method that involves the preparation of a key intermediate,
methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation
reaction to form the active strobilurin structure.[1][2]
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Step 1: Synthesis of Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

The synthesis of this crucial intermediate can be achieved from 3-isochromanone and 2-chloro-
6-trifluoromethylpyridine.

o Experimental Protocol:
o A mixture of 3-isochromanone, toluene, water, and sodium hydroxide is heated to reflux.[1]
o Water is removed azeotropically using a Dean-Stark apparatus.

o After cooling, N-methyl-2-pyrrolidone (NMP) and 2-chloro-6-trifluoromethylpyridine are
added.[1]

o The reaction mixture is heated to allow for the etherification to proceed.

o The resulting product, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, is
then isolated.

An alternative "one-pot" process involves reacting 3-isochromanone with sodium hydroxide in
NMP, followed by azeotropic removal of water and subsequent reaction with 2-chloro-6-
trifluoromethylpyridine.[1]

Step 2: Condensation to form Picoxystrobin

The key intermediate is then reacted with trimethyl orthoformate and acetic anhydride to yield
picoxystrobin.[2]

o Experimental Protocol:

o Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate is mixed with acetic
anhydride and trimethyl orthoformate.

o The condensation reaction is carried out under mild heating in the presence of a catalyst.

[2]

o Acetic anhydride also serves to neutralize byproducts, thereby improving the yield.[2]
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o The reaction conditions are carefully controlled to ensure high purity and minimize side
reactions.[2]

Route 2: Synthesis from 2-Hydroxy-6-
trifluoromethylpyridine

This alternative route utilizes 2-hydroxy-6-trifluoromethylpyridine and a brominated
phenylpropanoic acid ester.

o Experimental Protocol:

o A mixture of (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, 2-
hydroxy-6-trifluoromethylpyridine, and potassium carbonate is reacted in N,N-
dimethylformamide (DMF).

o The reaction is maintained at a controlled temperature (e.g., 50°C) for an extended period
(e.g., 24 hours).

o After the reaction is complete, the mixture is worked up by extraction with ethyl acetate.

o The crude product is purified by column chromatography on silica gel to yield pure
picoxystrobin.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps
described in the literature.
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Purification and Characterization

Purification of the final product is critical to meet the high-purity standards required for research
and commercial applications.

¢ Column Chromatography: This technique is frequently employed to separate picoxystrobin
from unreacted starting materials and byproducts. A common mobile phase is a mixture of
ethyl acetate and petroleum ether.

» Recrystallization: This method is used to obtain highly pure crystalline picoxystrobin.

The structure and purity of the synthesized picoxystrobin and its intermediates are confirmed
using various analytical techniques, including:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Infrared (IR) Spectroscopy

e Mass Spectrometry (MS)

Mechanism of Action

Picoxystrobin acts as a respiration inhibitor in fungi. It specifically targets the Quinone outside
(Qo) site of the cytochrome bcl complex (Complex IIl) in the mitochondrial electron transport
chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and
ultimately leading to fungal cell death.

Diagrams
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Step 1: Intermediate Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial Synthesis of Picoxystrobin: An In-depth
Technical Guide for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b12398175#commercial-synthesis-of-
picoxystrobin-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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